4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
Description
The compound 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol features a 2,6-dimethoxyphenol core linked to a piperazine moiety substituted with a 3-chlorophenylmethyl group. The dimethoxyphenol moiety is associated with antioxidant activity due to its ability to donate hydrogen atoms and stabilize free radicals . The 3-chlorophenyl group introduces lipophilicity, which may influence membrane permeability and receptor binding interactions.
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-8-6-22(7-9-23)13-15-4-3-5-17(21)10-15/h3-5,10-12,24H,6-9,13-14H2,1-2H3 |
InChI Key |
HIOVZJDYCPIJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (piperazine), and a chlorophenyl compound.
Attachment of the Methoxyphenol Group: The resulting intermediate is then reacted with a methoxyphenol derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and core modifications:
Table 1: Comparison of Structural and Functional Features
Analysis of Substituent Effects
Chlorophenyl Position (3- vs. 4-): The target compound’s 3-chlorophenyl group may induce steric hindrance compared to the 4-chlorophenyl in C3 (). This positional difference could alter binding affinity in receptor pockets or enzyme active sites .
This contrasts with the target’s phenolic core, optimized for radical scavenging . Triazole-thione (20a): The triazole-thione moiety in 20a () could engage in hydrogen bonding or metal coordination, suggesting divergent biological targets (e.g., metalloenzymes) compared to the phenolic antioxidant .
Piperazine Modifications: Sulfonyl vs. Phenylpiperazine (20a): The 4-phenylpiperazine in 20a () may enhance CNS penetration due to increased lipophilicity, whereas the target’s 3-chlorophenylmethyl group balances solubility and membrane permeability .
Functional Implications
- Antioxidant Activity: The target’s dimethoxyphenol core is structurally analogous to known antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT).
- Biological Target Specificity: Quinoline derivatives (C3) are often investigated for antimicrobial or anticancer properties, while triazole-thiones (20a) are explored as enzyme inhibitors. The target’s combination of phenol and piperazine may offer dual functionality in oxidative stress and receptor modulation .
Biological Activity
The compound 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.87 g/mol. The structure features a piperazine ring, a chlorophenyl moiety, and a dimethoxyphenol group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can possess moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has demonstrated activity against acetylcholinesterase (AChE) and urease. Compounds in this class have shown IC50 values indicating strong inhibitory potential; for example, some derivatives have IC50 values ranging from 0.63 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests that the compound may be useful in developing treatments for conditions related to these enzymes.
Anticancer Activity
Preliminary studies indicate that compounds similar to this piperazine derivative may also exhibit anticancer properties. For example, certain piperazine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines . The modulation of pathways such as PI3K/Akt signaling by these compounds highlights their potential as therapeutic agents in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that enhance activity include:
- Chlorophenyl Substitution : The presence of the chlorophenyl group has been associated with increased potency against certain bacterial strains.
- Piperazine Ring : The piperazine moiety contributes significantly to the compound's binding affinity to target enzymes.
- Dimethoxy Group : The dimethoxy substitution on the phenol ring may enhance lipophilicity and improve membrane permeability, facilitating better bioavailability.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Antibacterial Screening : A study demonstrated that piperazine derivatives showed varying degrees of antibacterial activity against multiple strains. For instance, a derivative exhibited an IC50 value of 2.14 µM against Bacillus subtilis .
- Enzyme Inhibition Studies : Another research highlighted that certain derivatives effectively inhibited urease activity with IC50 values significantly lower than traditional inhibitors .
- Anticancer Research : Compounds structurally related to this piperazine derivative were tested in vitro and showed promising results in inhibiting cell proliferation in cancer cell lines, indicating potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
